Cas no 611-34-7 (quinolin-5-amine)
quinolin-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-Aminoquinoline
- 5-QUINOLINAMINE
- AKOS 212-43
- AKOS AUF01703
- ASISCHEM Z74663
- IFLAB-BB F2124-0039
- QUINOLIN-5-AMINE
- QUINOLIN-5-YLAMINE
- TIMTEC-BB SBB010065
- 5-amino-quinolin
- 5-Quinolylamine
- Quinoline, 5-amino-
- Aminoquinoline,5-
- QUINOLINE-5-AMINE
- 5-Aminoquinoline1GR
- 5-Aminoquinoline5GR
- 5-aminoqionoline
- 5-amino-quinoline
- BRN 0114479
- 146614-41-7
- 5-AMINO-QUINOLINE, 98+%
- (QUINOLIN-5-YL)AMINE
- DTXSID80209978
- CHEMBL100194
- Z56919160
- 611-34-7
- 5-Quinolylamine;Quinoline, 5-amino-
- AKOS000108491
- MFCD00006797
- AC-2879
- EN300-30137
- WLN: T66 BNJ GZ
- NSC 27982
- NSC-170619
- SCHEMBL115674
- SY003215
- FT-0619949
- CS-W001604
- STR02112
- UNII-YYJ34Z13SH
- NSC27982
- AB00443836-04
- HMS1763O15
- AMINOQUINOLINE, 5-
- NCGC00341395-01
- Q27294793
- A0959
- InChI=1/C9H8N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H,10H
- 5- aminoquinoline
- EINECS 210-266-1
- 5-22-10-00297 (Beilstein Handbook Reference)
- PD147992
- BIDD:GT0664
- SB67466
- AM20061756
- A26223
- W-105190
- NSC-27982
- F2124-0039
- NS00034580
- HY-W001604
- BB 0221199
- YYJ34Z13SH
- PS-4993
- CCRIS 1680
- 5-Aminoquinoline, 97%
- BDBM50520384
- ALBB-021975
- STK328163
- DB-029059
- quinolin-5-amine
-
- MDL: MFCD00006797
- Inchi: 1S/C9H8N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H,10H2
- InChI Key: XMIAFAKRAAMSGX-UHFFFAOYSA-N
- SMILES: N1C=CC=C2C(=CC=CC=12)N
- BRN: 114479
Computed Properties
- Exact Mass: 144.06900
- Monoisotopic Mass: 144.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.1148 (estimate)
- Melting Point: 106-109 °C (lit.)
- Boiling Point: 310 °C(lit.)
- Flash Point: 310℃
- Refractive Index: 1.7080 (estimate)
- PSA: 38.91000
- LogP: 2.39820
- Sensitiveness: Air Sensitive
- FEMA: 2703
quinolin-5-amine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319
- Warning Statement: P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/38
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:2-10
- RTECS:VA9625000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- PackingGroup:III
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
- Packing Group:III
- Risk Phrases:R36/38
- Packing Group:III
quinolin-5-amine Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
quinolin-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189000384-100g |
5-Aminoquinoline |
611-34-7 | 97% | 100g |
$182.15 | 2023-09-01 | |
| Fluorochem | 048215-5g |
5-Aminoquinoline |
611-34-7 | 98% | 5g |
£25.00 | 2022-02-28 | |
| Fluorochem | 048215-10g |
5-Aminoquinoline |
611-34-7 | 98% | 10g |
£46.00 | 2022-02-28 | |
| Fluorochem | 048215-25g |
5-Aminoquinoline |
611-34-7 | 98% | 25g |
£80.00 | 2022-02-28 | |
| Fluorochem | 048215-50g |
5-Aminoquinoline |
611-34-7 | 98% | 50g |
£145.00 | 2022-02-28 | |
| AstaTech | 52194-10/G |
5-AMINOQUINOLINE |
611-34-7 | 95% | 10g |
$34 | 2023-09-17 | |
| AstaTech | 52194-50/G |
5-AMINOQUINOLINE |
611-34-7 | 95% | 50g |
$130 | 2023-09-17 | |
| AstaTech | 52194-250/G |
5-AMINOQUINOLINE |
611-34-7 | 95% | 250g |
$POA | 2023-09-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A120009-100g |
quinolin-5-amine |
611-34-7 | >97.0%(T) | 100g |
¥960.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A120009-1g |
quinolin-5-amine |
611-34-7 | >97.0%(T) | 1g |
¥30.90 | 2023-09-04 |
quinolin-5-amine Suppliers
quinolin-5-amine Related Literature
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1. Copper(ii)-mediated base pairing involving the artificial nucleobase 3H-imidazo[4,5-f]quinolin-5-olNikolas Sandmann,Jim Bachmann,Alexander Hepp,Nikos L. Doltsinis,Jens Müller Dalton Trans. 2019 48 10505
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Alejandro Dorazco-González,Marcos Flores Alamo,Carolina Godoy-Alcántar,Herbert H?pfl,Anatoly K. Yatsimirsky RSC Adv. 2014 4 455
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3. 630. Some alkylquinoline-5: 8-quinonesR. Long,K. Schofield J. Chem. Soc. 1953 3161
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Amrita Ghosh,Priyadip Das,Rahul Kaushik,Krishna Kumar Damodaran,D. Amilan Jose RSC Adv. 2016 6 83303
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Avinash Kumar Singh,Sharmistha Das,Abhoy Karmakar,Anuj Kumar,Anindya Datta Phys. Chem. Chem. Phys. 2018 20 22320
Additional information on quinolin-5-amine
Recent Advances in the Research of Quinolin-5-amine (611-34-7) and Its Applications in Chemical Biology and Medicine
Quinolin-5-amine (CAS: 611-34-7) is a heterocyclic organic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its quinoline core and an amine functional group at the 5-position, has been explored for its potential as a building block in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. Recent studies have highlighted its role in modulating key biological pathways, making it a promising candidate for therapeutic applications.
One of the most notable advancements in the study of quinolin-5-amine is its application in the design of kinase inhibitors. Kinases play a critical role in cellular signaling and are often implicated in diseases such as cancer and autoimmune disorders. Researchers have synthesized derivatives of quinolin-5-amine that exhibit potent inhibitory activity against specific kinases, such as JAK2 and EGFR. These findings, published in recent journals like the Journal of Medicinal Chemistry, underscore the compound's potential as a scaffold for developing targeted therapies with improved efficacy and reduced off-target effects.
In addition to its role in kinase inhibition, quinolin-5-amine has been investigated for its antimicrobial properties. A 2023 study in Bioorganic & Medicinal Chemistry Letters demonstrated that certain quinolin-5-amine derivatives exhibit strong activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymes. These results suggest that quinolin-5-amine could serve as a lead compound for developing novel antibiotics to address the growing threat of antimicrobial resistance.
Another area of interest is the compound's potential anti-inflammatory effects. Recent preclinical studies have shown that quinolin-5-amine derivatives can modulate the NF-κB pathway, a key regulator of inflammatory responses. For instance, a 2022 publication in European Journal of Pharmacology reported that a quinolin-5-amine-based compound significantly reduced inflammation in murine models of colitis. This finding opens new avenues for exploring the compound's utility in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis and optimization of quinolin-5-amine derivatives have also been a focus of recent research. Advances in synthetic chemistry, such as transition-metal-catalyzed cross-coupling reactions, have enabled the efficient production of diverse quinolin-5-amine analogs with tailored pharmacological properties. For example, a 2023 study in Organic Letters described a novel palladium-catalyzed method for introducing various substituents at the 2- and 4-positions of the quinoline ring, thereby enhancing the compound's bioactivity and selectivity.
Despite these promising developments, challenges remain in the clinical translation of quinolin-5-amine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical and clinical studies. However, the growing body of research on quinolin-5-amine (611-34-7) underscores its potential as a valuable tool in chemical biology and a promising candidate for drug development. Future studies are expected to explore its applications in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, further expanding its impact on medicine.
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